Cas no 1797249-12-7 (2-chloro-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide)

2-Chloro-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a pyrimidine core substituted with a pyrrolidine moiety and a chlorobenzene sulfonamide group. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or other biologically active molecules. Its structural complexity allows for precise interactions with target proteins, making it valuable in medicinal chemistry research. The presence of both electron-donating (pyrrolidine) and electron-withdrawing (sulfonamide) groups enhances its reactivity and selectivity in synthetic applications. The compound's stability and solubility profile further support its utility in organic and drug discovery processes.
2-chloro-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide structure
1797249-12-7 structure
Product Name:2-chloro-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide
CAS No:1797249-12-7
MF:C16H19ClN4O2S
MW:366.865660905838
CID:5906896
PubChem ID:71807409
Update Time:2025-05-22

2-chloro-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide
    • 2-chloro-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide
    • AKOS024560817
    • 1797249-12-7
    • 2-chloro-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide
    • F6438-0678
    • Inchi: 1S/C16H19ClN4O2S/c1-12-10-16(21-8-4-5-9-21)20-15(19-12)11-18-24(22,23)14-7-3-2-6-13(14)17/h2-3,6-7,10,18H,4-5,8-9,11H2,1H3
    • InChI Key: LCHPCRGIUVTHSW-UHFFFAOYSA-N
    • SMILES: C1(S(NCC2=NC(N3CCCC3)=CC(C)=N2)(=O)=O)=CC=CC=C1Cl

Computed Properties

  • Exact Mass: 366.0917247g/mol
  • Monoisotopic Mass: 366.0917247g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 507
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 83.6Ų

2-chloro-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide Pricemore >>

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2-chloro-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide Related Literature

Additional information on 2-chloro-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide

2-Chloro-N-{[4-Methyl-6-(Pyrrolidin-1-Yl)Pyrimidin-2-Yl]Methyl}Benzene-1-Sulfonamide: A Comprehensive Overview

The compound with CAS No. 1797249-12-7, known as 2-chloro-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its complex structure, which incorporates a pyrimidine ring, a pyrrolidine group, and a sulfonamide moiety, all of which contribute to its unique chemical properties and potential applications.

Recent studies have highlighted the sulfonamide group as a key functional group in medicinal chemistry due to its ability to enhance bioavailability and stability in biological systems. The pyrimidine ring, a heterocyclic aromatic compound, is also a focal point in drug design, often serving as a scaffold for various bioactive molecules. The presence of the pyrrolidine group further adds to the compound's versatility, as it can act as a hydrogen bond donor or acceptor, enhancing its interactions with biological targets.

One of the most promising applications of this compound lies in its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Research has shown that the sulfonamide moiety can effectively bind to kinase active sites, making this compound a strong candidate for therapeutic development.

In addition to its enzymatic activity, this compound has also been investigated for its antimicrobial properties. The combination of the chlorine substituent and the sulfonamide group creates a molecule with broad-spectrum activity against various pathogens. Recent experiments have demonstrated its effectiveness against drug-resistant strains of bacteria, underscoring its potential as an alternative to conventional antibiotics.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the pyrimidine ring through cyclization reactions and the subsequent attachment of the pyrrolidine and sulfonamide groups. Researchers have optimized these steps using advanced techniques such as microwave-assisted synthesis and catalytic methods, significantly improving the overall efficiency of the process.

From an environmental standpoint, this compound has been evaluated for its biodegradability and ecological impact. Studies indicate that it undergoes rapid degradation under aerobic conditions, minimizing its persistence in the environment. This makes it a more sustainable option compared to other synthetic compounds that are resistant to breakdown.

In conclusion, 2-chloro-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide represents a cutting-edge advancement in chemical synthesis and drug discovery. Its unique structure, combined with its diverse functional groups, positions it as a valuable tool in addressing some of the most pressing challenges in modern medicine and biotechnology.

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